![molecular formula C12H24N4O3S B5879269 N,N-dimethyl-4-(piperidine-1-carbonyl)piperazine-1-sulfonamide](/img/structure/B5879269.png)
N,N-dimethyl-4-(piperidine-1-carbonyl)piperazine-1-sulfonamide
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Overview
Description
N,N-dimethyl-4-(piperidine-1-carbonyl)piperazine-1-sulfonamide is a complex organic compound with a molecular formula of C12H24N4O3S. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(piperidine-1-carbonyl)piperazine-1-sulfonamide typically involves the reaction of piperidine with dimethylformamide dimethyl acetal in the presence of a base . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The process involves multiple steps, including cyclization and sulfonation, to achieve the final compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and advanced purification techniques to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-(piperidine-1-carbonyl)piperazine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines .
Scientific Research Applications
N,N-dimethyl-4-(piperidine-1-carbonyl)piperazine-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(piperidine-1-carbonyl)piperazine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to various biological effects, depending on the target enzyme or pathway involved .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylpiperazine: A simpler analog with similar structural features but lacking the sulfonamide group.
N,N-dimethyl-4-(1-piperidinylcarbonyl)-1-piperazinesulfonamide: A closely related compound with slight structural variations.
Uniqueness
N,N-dimethyl-4-(piperidine-1-carbonyl)piperazine-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both piperidine and piperazine rings, along with the sulfonamide group, makes it a versatile compound for various applications .
Properties
IUPAC Name |
N,N-dimethyl-4-(piperidine-1-carbonyl)piperazine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N4O3S/c1-13(2)20(18,19)16-10-8-15(9-11-16)12(17)14-6-4-3-5-7-14/h3-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOREDWUDLDWGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)C(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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